2-bromo-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbonothioyl]amino}ethyl)benzamide
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Overview
Description
2-BROMO-N-(2,2,2-TRICHLORO-1-{[(NAPHTHALEN-1-YL)CARBAMOTHIOYL]AMINO}ETHYL)BENZAMIDE is a complex organic compound that features a bromine atom, a trichloroethyl group, and a naphthalene-derived carbamothioyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-N-(2,2,2-TRICHLORO-1-{[(NAPHTHALEN-1-YL)CARBAMOTHIOYL]AMINO}ETHYL)BENZAMIDE typically involves multiple steps. One common method includes the reaction of 2-bromo-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide with naphthalene-1-carbamothioyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-BROMO-N-(2,2,2-TRICHLORO-1-{[(NAPHTHALEN-1-YL)CARBAMOTHIOYL]AMINO}ETHYL)BENZAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the trichloroethyl group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.
Oxidation: Oxidized products may include carboxylic acids or ketones.
Reduction: Reduced products may include alcohols or amines.
Hydrolysis: Hydrolysis typically yields the corresponding carboxylic acid and amine.
Scientific Research Applications
2-BROMO-N-(2,2,2-TRICHLORO-1-{[(NAPHTHALEN-1-YL)CARBAMOTHIOYL]AMINO}ETHYL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-BROMO-N-(2,2,2-TRICHLORO-1-{[(NAPHTHALEN-1-YL)CARBAMOTHIOYL]AMINO}ETHYL)BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-BROMO-N-(2,2,2-TRICHLORO-1-{[(NAPHTHALEN-1-YL)CARBAMOTHIOYL]AMINO}ETHYL)BENZAMIDE
- 2-CHLORO-N-(2,2,2-TRICHLORO-1-{[(NAPHTHALEN-1-YL)CARBAMOTHIOYL]AMINO}ETHYL)BENZAMIDE
- 3-METHYL-N-(2,2,2-TRICHLORO-1-{[(NAPHTHALEN-1-YL)CARBAMOTHIOYL]AMINO}ETHYL)BENZAMIDE
Uniqueness
2-BROMO-N-(2,2,2-TRICHLORO-1-{[(NAPHTHALEN-1-YL)CARBAMOTHIOYL]AMINO}ETHYL)BENZAMIDE is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C20H15BrCl3N3OS |
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Molecular Weight |
531.7 g/mol |
IUPAC Name |
2-bromo-N-[2,2,2-trichloro-1-(naphthalen-1-ylcarbamothioylamino)ethyl]benzamide |
InChI |
InChI=1S/C20H15BrCl3N3OS/c21-15-10-4-3-9-14(15)17(28)26-18(20(22,23)24)27-19(29)25-16-11-5-7-12-6-1-2-8-13(12)16/h1-11,18H,(H,26,28)(H2,25,27,29) |
InChI Key |
BPXJHPAYQPJCHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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